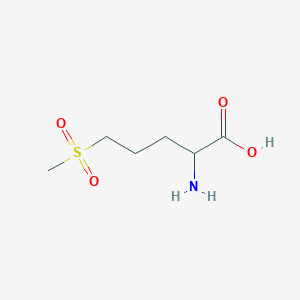![molecular formula C11H9N3O B13526109 7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)
7-methoxy-1H-pyrazolo[3,4-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a methoxy group attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminobenzonitrile with hydrazine hydrate followed by cyclization can yield the desired pyrazoloquinoline structure . Another method involves the use of multicomponent reactions, where aromatic amines, aldehydes, and pyrazolones are heated together in a suitable solvent like ethylene glycol .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
7-Methoxy-1H-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of fluorescent sensors and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 7-methoxy-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Lacks the methoxy group at the 7th position.
7-Hydroxy-1H-pyrazolo[3,4-b]quinoline: Has a hydroxy group instead of a methoxy group at the 7th position.
7-Chloro-1H-pyrazolo[3,4-b]quinoline: Contains a chloro group at the 7th position.
Uniqueness: The presence of the methoxy group at the 7th position in 7-methoxy-1H-pyrazolo[3,4-b]quinoline imparts unique chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
7-methoxy-1H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C11H9N3O/c1-15-9-3-2-7-4-8-6-12-14-11(8)13-10(7)5-9/h2-6H,1H3,(H,12,13,14) |
InChI Key |
WDUMMJFMODWCPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)

